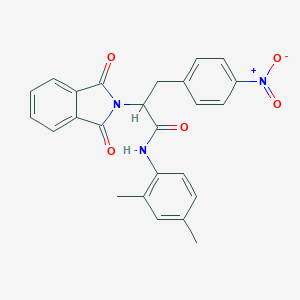![molecular formula C13H13NO2S2 B415320 (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B415320.png)
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 3-methyl-2-thioxo-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for acetylcholinesterase.
Medicine: Explored for its anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chloro-benzylidene)-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one
- 5-(4-Ethoxybenzylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-dione
- 3-(2-Amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione
Uniqueness
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy-benzylidene group and thioxo functionality contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Eigenschaften
Molekularformel |
C13H13NO2S2 |
|---|---|
Molekulargewicht |
279.4g/mol |
IUPAC-Name |
(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO2S2/c1-3-16-10-6-4-9(5-7-10)8-11-12(15)14(2)13(17)18-11/h4-8H,3H2,1-2H3/b11-8+ |
InChI-Schlüssel |
ADVDDFOENILRDO-DHZHZOJOSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415237.png)

![3-NITRO-5-PHENOXYPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER](/img/structure/B415241.png)

![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B415243.png)
![4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415246.png)
![N-{4-[3-(4-fluorophenoxy)-5-nitrophenoxy]phenyl}-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B415247.png)
![2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B415252.png)






